PNU-74654

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PNU 74654 est un composé synthétique connu pour son rôle d'inhibiteur de la voie de signalisation Wnt/β-caténine. Cette voie est cruciale dans divers processus cellulaires, notamment la prolifération, la différenciation et la migration cellulaires. PNU 74654 a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à interférer avec l'interaction entre la β-caténine et le facteur 4 de transcription des cellules T (Tcf4) .

Applications De Recherche Scientifique

PNU 74654 has a wide range of scientific research applications:

Cancer Research: PNU 74654 has shown potential in inhibiting the proliferation and migration of cancer cells, particularly in pancreatic and liver cancers. .

Developmental Biology: The compound is used to study the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration.

Neurodegenerative Diseases: Research has explored the potential of PNU 74654 in treating neurodegenerative diseases by modulating the Wnt/β-catenin pathway.

Stem Cell Research: PNU 74654 is used to investigate the differentiation and proliferation of stem cells, providing insights into stem cell biology and potential therapeutic applications.

Mécanisme D'action

Target of Action

PNU-74654, also known as N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, primarily targets the Wnt/β-catenin pathway . It specifically inhibits the interaction between β-catenin and T cell factor 4 (Tcf4) . These proteins play a crucial role in the Wnt signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound functions by physically binding to β-catenin, thereby preventing the interaction between β-catenin and Tcf4 . This disruption of the protein-protein interaction effectively inhibits the Wnt/β-catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, this compound can interfere with cell cycle-related proteins through the NF-κB pathway . This results in the suppression of various oncology-related proteins, including Bcl-xL and survivin .

Result of Action

This compound has been shown to have antiproliferative effects on various cancer types . It decreases cell viability and inhibits cell migration . It also induces apoptosis, as evidenced by an increase in the population of cells at the sub-G1 stage and apoptotic morphological changes in the nucleus . Furthermore, this compound suppresses the expression of certain oncology-related proteins, potentially contributing to its antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, the cellular environment, including the presence of specific proteins and signaling pathways, can affect the compound’s ability to bind to its targets and exert its effects

Analyse Biochimique

Biochemical Properties

PNU-74654 functions primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It achieves this by blocking the interaction between β-catenin and T cell factor (TCF), thereby preventing the transcription of Wnt target genes . This compound interacts with various biomolecules, including β-catenin and TCF, to exert its inhibitory effects. The nature of these interactions involves binding to β-catenin, which disrupts its ability to form a complex with TCF, ultimately inhibiting downstream signaling .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines . For instance, in pancreatic cancer cells, this compound treatment results in G1 phase arrest, downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and upregulation of p27 . Additionally, it inhibits the epithelial-mesenchymal transition (EMT) by increasing E-cadherin levels and decreasing N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α) . These effects collectively contribute to the suppression of cancer cell proliferation, migration, and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-catenin, which prevents the formation of the β-catenin/TCF complex . This inhibition disrupts the transcriptional activity of Wnt target genes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to impair the NF-κB pathway, further contributing to its anti-tumor effects . The compound’s ability to modulate G1/S regulatory proteins and inhibit EMT underscores its potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored under appropriate conditions, such as at -20°C and under desiccating conditions . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells . Long-term studies have demonstrated its sustained impact on cellular function, including the inhibition of EMT and suppression of β-catenin accumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cell proliferation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose . Studies have shown that this compound can enhance the chemosensitivity of cancer cells, suggesting its potential use in combination with other therapeutic agents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and apoptosis. It interacts with enzymes and cofactors that modulate the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, this compound disrupts the transcription of genes involved in cell cycle regulation and survival . This disruption affects metabolic flux and metabolite levels, contributing to its anti-tumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to β-catenin, which facilitates its inhibitory effects on the Wnt/β-catenin pathway . Studies have shown that this compound can effectively reach its target sites within cells, ensuring its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . Its activity is directed towards inhibiting the accumulation of β-catenin in the nucleus, thereby preventing the transcription of Wnt target genes . This subcellular localization is crucial for its function as a Wnt signaling pathway inhibitor and its ability to modulate cellular processes involved in cancer progression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PNU 74654 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base de PNU 74654 est formée par une réaction en plusieurs étapes impliquant la condensation de composés aromatiques spécifiques.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés chimiques souhaitées. Cela peut impliquer des réactions telles que la nitration, la réduction et l'alkylation.

Méthodes de production industrielle

La production industrielle de PNU 74654 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Des réacteurs à grande échelle et des systèmes automatisés sont utilisés pour garantir une qualité constante et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions

PNU 74654 subit diverses réactions chimiques, notamment :

Oxydation : PNU 74654 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .

Applications de la recherche scientifique

PNU 74654 possède un large éventail d'applications de recherche scientifique :

Recherche sur le cancer : PNU 74654 a montré un potentiel dans l'inhibition de la prolifération et de la migration des cellules cancéreuses, en particulier dans les cancers du pancréas et du foie. .

Biologie du développement : Le composé est utilisé pour étudier la voie de signalisation Wnt/β-caténine, qui joue un rôle crucial dans le développement embryonnaire et la régénération tissulaire.

Maladies neurodégénératives : La recherche a exploré le potentiel de PNU 74654 dans le traitement des maladies neurodégénératives en modulant la voie de signalisation Wnt/β-caténine.

Recherche sur les cellules souches : PNU 74654 est utilisé pour étudier la différenciation et la prolifération des cellules souches, fournissant des informations sur la biologie des cellules souches et les applications thérapeutiques potentielles.

Mécanisme d'action

PNU 74654 exerce ses effets en inhibant la voie de signalisation Wnt/β-caténine. Il bloque spécifiquement l'interaction entre la β-caténine et le facteur 4 de transcription des cellules T (Tcf4), empêchant la transcription des gènes cibles impliqués dans la prolifération et la survie cellulaires. Cette inhibition entraîne une réduction de la viabilité cellulaire, une induction de l'apoptose et une suppression de la migration cellulaire .

Comparaison Avec Des Composés Similaires

PNU 74654 est unique en son genre dans son inhibition spécifique de l'interaction entre la β-caténine et le facteur 4 de transcription des cellules T. Les composés similaires comprennent :

ICG-001 : Un autre inhibiteur de la voie Wnt/β-caténine, mais il cible l'interaction entre la β-caténine et la protéine de liaison au CREB (CBP).

XAV939 : Inhibe la tankyrase, conduisant à la stabilisation de l'axine et à la suppression de la signalisation de la β-caténine.

PNU 74654 se distingue par son mécanisme d'action spécifique et ses applications thérapeutiques potentielles dans diverses maladies.

Propriétés

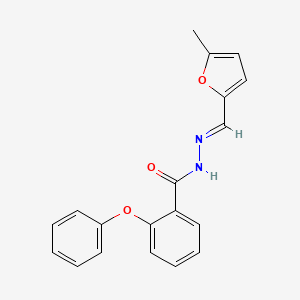

Numéro CAS |

113906-27-7 |

|---|---|

Formule moléculaire |

C19H16N2O3 |

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide |

InChI |

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13- |

Clé InChI |

JJEDWBQZCRESJL-MOSHPQCFSA-N |

SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

SMILES isomérique |

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

SMILES canonique |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide PNU-74654 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.